
n-Amyl-N-butylsulfonylcarbamate, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Amyl-N-butylsulfonylcarbamate, sodium salt is a chemical compound that belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. The sodium salt form of n-Amyl-N-butylsulfonylcarbamate is particularly notable for its solubility in water, making it useful in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Amyl-N-butylsulfonylcarbamate, sodium salt typically involves the reaction of n-amylamine with butylsulfonyl chloride to form n-Amyl-N-butylsulfonylcarbamate. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions generally require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
n-Amyl-N-butylsulfonylcarbamate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various carbamate derivatives, depending on the specific reagents and conditions used.
科学研究应用
n-Amyl-N-butylsulfonylcarbamate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of n-Amyl-N-butylsulfonylcarbamate, sodium salt involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is important in the study of neurological functions and disorders.
相似化合物的比较
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Butyl carbamate
Comparison
Compared to other carbamates, n-Amyl-N-butylsulfonylcarbamate, sodium salt is unique due to its specific sulfonyl group, which imparts distinct chemical properties. For example, the presence of the sulfonyl group enhances its solubility in water and its ability to participate in specific chemical reactions, such as oxidation and reduction. Additionally, its sodium salt form makes it more suitable for use in aqueous environments compared to other carbamates that may be less soluble.
属性
CAS 编号 |
63884-88-8 |
|---|---|
分子式 |
C10H20NNaO4S |
分子量 |
273.33 g/mol |
IUPAC 名称 |
sodium;butylsulfonyl(pentoxycarbonyl)azanide |
InChI |
InChI=1S/C10H21NO4S.Na/c1-3-5-7-8-15-10(12)11-16(13,14)9-6-4-2;/h3-9H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
USEDTWOBBJSWCO-UHFFFAOYSA-M |
规范 SMILES |
CCCCCOC(=O)[N-]S(=O)(=O)CCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


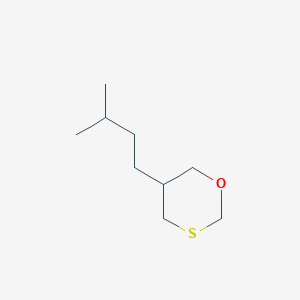
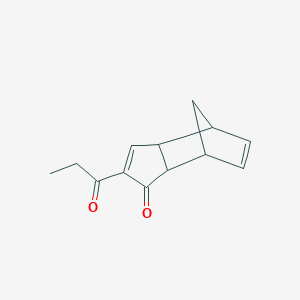

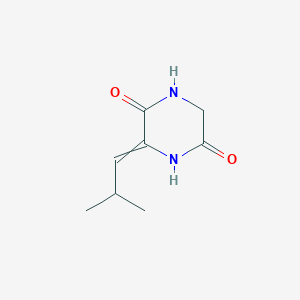
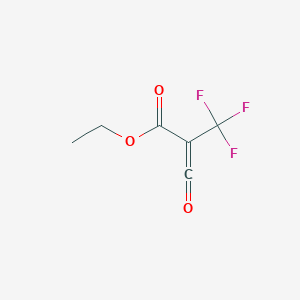
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
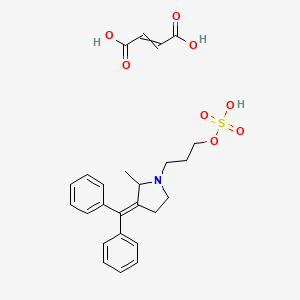


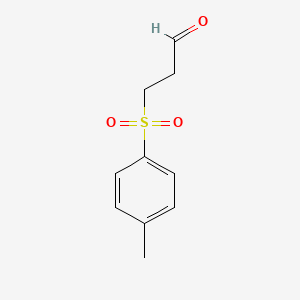
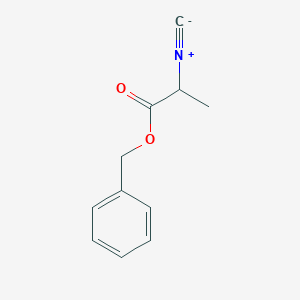
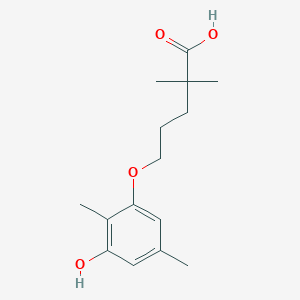
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)
